2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol is a synthetic organic compound that features a pyrazole ring substituted with iodine, methyl, and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol typically involves multi-step organic reactions. One possible route could start with the iodination of a pyrazole precursor, followed by alkylation and subsequent functional group transformations to introduce the ethan-1-ol moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles could be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the ethan-1-ol group to a carbonyl compound.
Reduction: Reduction of the pyrazole ring or other functional groups.
Substitution: Halogen exchange reactions or nucleophilic substitutions at the iodine site.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific transformations. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce new functional groups at the iodine site.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential pharmacological properties. The presence of the pyrazole and pyridine rings suggests possible interactions with biological targets, which could lead to the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol would depend on its specific applications. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol might include other pyrazole derivatives with different substituents, such as:
- 2-(4-chloro-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
- 2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which could confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the iodine atom, in particular, might influence its behavior in chemical reactions and interactions with biological targets.
Properties
IUPAC Name |
2-(4-iodo-5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3O/c1-8-10(12)11(14-15(8)6-7-16)9-2-4-13-5-3-9/h2-5,16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRKPXKMWZKPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C2=CC=NC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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